molecular formula C8H12ClN3OS B2606226 2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide CAS No. 1860406-47-8

2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide

Cat. No.: B2606226
CAS No.: 1860406-47-8
M. Wt: 233.71
InChI Key: KEAMEZYODCQAKH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 5-methyl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the propanamide moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazole derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential antimicrobial and antifungal activities.

    Medicine: The compound is explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The thiadiazole ring in the compound is known to interact with various biological targets, including enzymes involved in cell signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]acetamide: Similar structure but with an acetamide moiety instead of a propanamide moiety.

    2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]butanamide: Similar structure but with a butanamide moiety instead of a propanamide moiety.

    5-Methyl-1,3,4-thiadiazole-2-amine: The parent amine used in the synthesis of the compound.

Uniqueness

2-Chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom and the propanamide moiety allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-4(9)7(13)10-5(2)8-12-11-6(3)14-8/h4-5H,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAMEZYODCQAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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